molecular formula C9H14O2Si B1337787 (4-Methoxyphenyl)dimethylsilanol CAS No. 22868-26-4

(4-Methoxyphenyl)dimethylsilanol

Cat. No. B1337787
CAS RN: 22868-26-4
M. Wt: 182.29 g/mol
InChI Key: DDLYKNBMTGBOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (4-Methoxyphenyl)dimethylsilanol has been explored in various studies. In one such study, a compound named 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was synthesized through the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine. The synthesis process involved multiple steps, including the use of IR, NMR, mass spectrometry, and elemental analyses to infer the structure of the synthesized compound. Additionally, X-ray crystallography and theoretical methods were employed to further understand the molecular geometry of the compound .

Molecular Structure Analysis

The molecular structure of the synthesized 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was characterized using a combination of experimental and theoretical methods. X-ray crystallography provided a direct measurement of the molecular geometry, while density functional theory (DFT) calculations using the B3LYP method with a 6-31G(d) basis set were used to predict the molecular geometry and vibrational frequencies in the ground state. The theoretical results were found to be in good agreement with the experimental data, indicating that the optimized geometry could well reproduce the crystal structure. The study also addressed the nonlinear optical properties of the compound, predicting that they are greater than those of urea .

Chemical Reactions Analysis

The synthesis of dimethyl 4-hydroxy-4'-methoxy-5,6,5',6'-bismethylenedioxybiphenyl-2,2'-dicarboxylate, a compound related to (4-Methoxyphenyl)dimethylsilanol, involved a series of chemical reactions. The key intermediate compound was synthesized through various bromination conditions, followed by Ullmann condensation and hydrogenolysis. The final product was confirmed to be identical to the isolated metabolite of biphenyl diester through spectral data analysis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (4-Methoxyphenyl)dimethylsilanol are not directly reported in the provided papers, the studies do provide insights into the properties of closely related compounds. For instance, the DFT calculations in the first study offer information on the vibrational frequencies and molecular electrostatic potentials, which are important for understanding the physical properties and reactivity of the compound. The nonlinear optical properties, which are part of the chemical properties, were also theoretically predicted to be significant . The second study does not provide explicit details on the physical and chemical properties but does indicate that the synthesis process was successful and the product was characterized using spectral data .

Scientific Research Applications

Catalysis in Organic Synthesis

(4-Methoxyphenyl)dimethylsilanol has been utilized in palladium-catalyzed cross-coupling reactions. This process involves the coupling of potassium (4-methoxyphenyl)dimethylsilanolate with aryl bromides using triphenylphosphine oxide as a stabilizing ligand. The reaction allows for the preparation of unsymmetrical biaryls, indicating its potential in synthetic organic chemistry (Denmark, Smith & Tymonko, 2007).

Polymer Science

In polymer science, (4-Methoxyphenyl)dimethylsilanol has been used in the synthesis of poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene (Lu, Pearce & Kwei, 1993). This synthesis involves an oxygen atom insertion into the Si-H bond. The resulting polymer and copolymers are stable at room temperature, offering interesting properties for material science applications.

Anticancer Research

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to (4-Methoxyphenyl)dimethylsilanol, was identified as a potential anticancer clinical candidate due to its potent apoptosis-inducing properties and efficacy in cancer models (Sirisoma et al., 2009). It has shown high efficacy in human breast and other mouse xenograft cancer models, indicating its potential in cancer treatment.

Electronic and Optical Materials

Compounds containing (4-Methoxyphenyl)dimethylsilanol have been explored in the development of materials for optoelectronic devices. For example, triphenylamine-based derivatives with dimethylamino substituents have been synthesized for investigating optical and electrochromic behaviors, indicating potential applications in electrochromic devices and organic light-emitting diodes (OLEDs) (Wu, Lin & Liou, 2019).

Pharmaceutical Chemistry

In pharmaceutical chemistry, (4-Methoxyphenyl)dimethylsilanol-related compounds have been synthesized and evaluated for various biological activities. For instance, diarylheptanoids derived from Alpinia officinarum, containing a 4-methoxyphenyl group, have shown significant cytotoxicity against neuroblastoma cell lines and have been studied for their potential antitumor activities (Tabata et al., 2009).

Future Directions

A paper titled “Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation” discusses the synthesis of diversely functionalized organosilanols, silanediols, and polymeric siloxanol engaging a wide spectrum of hydrosilanes under ambient reaction conditions . This could potentially indicate future directions for the use of “(4-Methoxyphenyl)dimethylsilanol”.

properties

IUPAC Name

hydroxy-(4-methoxyphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLYKNBMTGBOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446018
Record name (p-Methoxyphenyl)dimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)dimethylsilanol

CAS RN

22868-26-4
Record name (p-Methoxyphenyl)dimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxyphenyl)dimethylsilanol
Reactant of Route 2
(4-Methoxyphenyl)dimethylsilanol
Reactant of Route 3
(4-Methoxyphenyl)dimethylsilanol
Reactant of Route 4
(4-Methoxyphenyl)dimethylsilanol
Reactant of Route 5
Reactant of Route 5
(4-Methoxyphenyl)dimethylsilanol
Reactant of Route 6
Reactant of Route 6
(4-Methoxyphenyl)dimethylsilanol

Citations

For This Compound
27
Citations
K Hirabayashi, A Mori, J Kawashima… - The Journal of …, 2000 - ACS Publications
Palladium-catalyzed cross-coupling of aryl- or alkenylsilanols, silanediols, and silanetriols with a variety of iodoarenes by the catalysis of palladium(0) and in the presence of silver(I) …
Number of citations: 222 pubs.acs.org
SE Denmark, MH Ober - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
Cesium carbonate and cesium hydroxide monohydrate are effective activators for the palladium‐catalyzed cross‐coupling of aryl(dimethyl)silanols with substituted aryl halides. …
Number of citations: 91 onlinelibrary.wiley.com
SE Denmark, RC Smith, SA Tymonko - Tetrahedron, 2007 - Elsevier
The palladium-catalyzed cross-coupling reaction of potassium (4-methoxyphenyl)dimethylsilanolate (K + 1 − ) with aryl bromides has been demonstrated using triphenylphosphine …
Number of citations: 72 www.sciencedirect.com
SE Denmark, RC Smith, WTT Chang… - Journal of the American …, 2009 - ACS Publications
The alkali-metal salts (potassium and sodium) of a large number of aryl- and heteroarylsilanols undergo efficient cross-coupling with a wide range of aromatic bromides and chlorides …
Number of citations: 198 pubs.acs.org
M Zaranek, J Robaszkiewicz - Catalysis Communications, 2022 - Elsevier
Alkyne metathesis in multicomponent catalytic systems, although subject to changes, is still dominated by molybdenum hexacarbonyl as a source of Mo(0). Our findings show that this …
Number of citations: 5 www.sciencedirect.com
M Zaranek, J Robaszkiewicz, I Janica… - Catalysis …, 2020 - Elsevier
A systematic study on the use of silanols and phenols as effective activators in Mo(CO)₆ – based catalytic systems for metathesis of 4-decyne and 1-phenyl-1-propyne is reported. In …
Number of citations: 3 www.sciencedirect.com
M Zaranek, I Janica, J Robaszkiewicz, RM Gauvin… - hal.science
A systematic study on the use of silanols and phenols as effective activators in Mo (CO) 6–based catalytic systems for the metathesis of 4-decyne and 1-phenyl-1-propyne is reported. In …
Number of citations: 2 hal.science
SA Tymonko, RC Smith, A Ambrosi… - Journal of the …, 2015 - ACS Publications
Through the combination of reaction kinetics (both stoichiometric and catalytic), solution- and solid-state characterization of arylpalladium(II) arylsilanolates, and computational analysis, …
Number of citations: 51 pubs.acs.org
A Hydrosilylation, M Couplings - 2006 - Citeseer
Silicon has long held a privileged status in organic synthesis. Indeed, the use of silicon protecting groups in the majority of lengthy multi-step natural product syntheses illustrates the …
Number of citations: 2 citeseerx.ist.psu.edu
RC Smith - 2010 - search.proquest.com
The development of alkali-metal arylsilanolates as notable organometallic reagents for the preparation of biaryls has been realized through in depth mechanistic and preparative studies…
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.